molecular formula C22H21ClO5 B7756996 methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate

methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate

Cat. No.: B7756996
M. Wt: 400.8 g/mol
InChI Key: QZHVCCOXBRVYLF-UHFFFAOYSA-N
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Description

Methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by its complex structure, which includes a chromen-2-one core substituted with butyl, chloro, and phenyl groups.

Preparation Methods

The synthesis of methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate involves its interaction with various molecular targets. The compound’s lipophilic nature allows it to penetrate cell membranes easily. It can inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell division . Additionally, its anti-inflammatory effects may be mediated through the inhibition of specific enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate can be compared with other coumarin derivatives such as:

Properties

IUPAC Name

methyl 2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClO5/c1-3-4-8-15-11-20(24)27-18-13-19(17(23)12-16(15)18)28-21(22(25)26-2)14-9-6-5-7-10-14/h5-7,9-13,21H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHVCCOXBRVYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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